
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with multiple hydroxy groups and a phenoxy group, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and coupling reactions. The key steps include:
Protection of Hydroxy Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Coupling Reaction: Introduction of the phenoxy group through a coupling reaction, often using reagents like phenol derivatives and catalysts.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of carbonyl groups back to hydroxy groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions where hydroxy groups can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C for hydrogenation reactions
Solvents: Methanol, dichloromethane, water
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions will regenerate the original hydroxy groups.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt involves its interaction with specific molecular targets. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triacetate
Uniqueness
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(4-hydroxybenzyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate Sodium Salt is unique due to its specific substitution pattern and the presence of both hydroxy and phenoxy groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C19H19NaO8 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)methyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H20O8.Na/c20-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25;/h1-8,14-17,19-23H,9H2,(H,24,25);/q;+1/p-1/t14-,15-,16+,17-,19+;/m0./s1 |
Clé InChI |
OVBBNQQUQHDWEE-HIEGNZCBSA-M |
SMILES isomérique |
C1=CC(=CC=C1CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


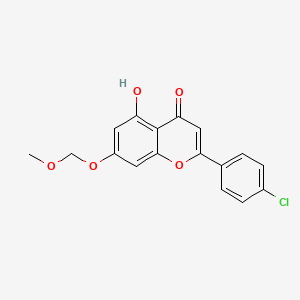


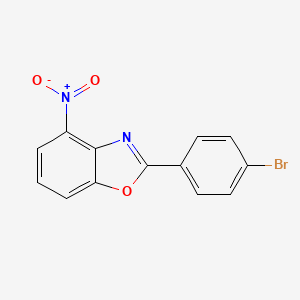
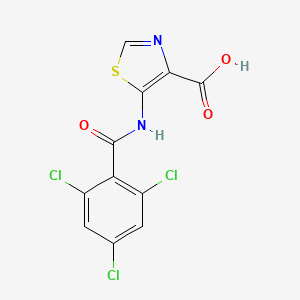
![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
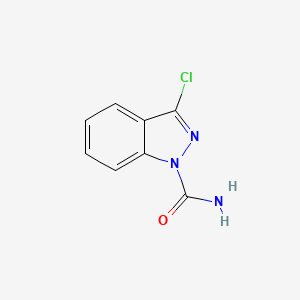
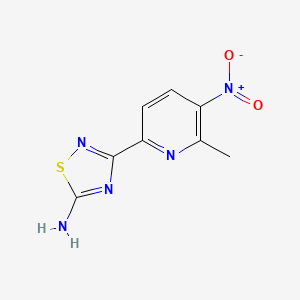
![1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B13864822.png)
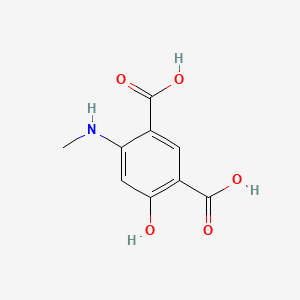
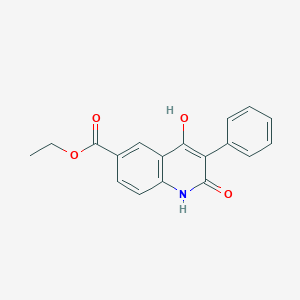
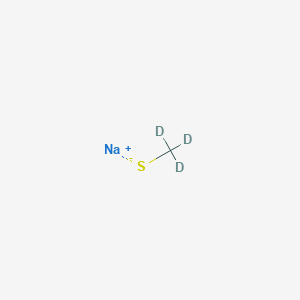
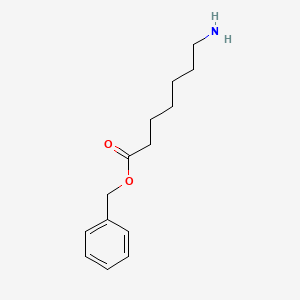
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(oxetan-3-yl)indol-5-amine](/img/structure/B13864846.png)
